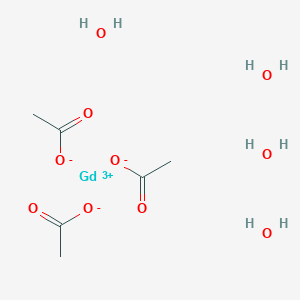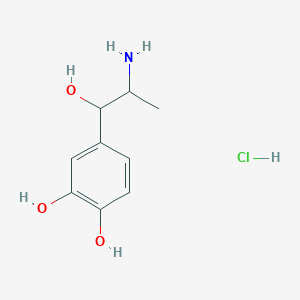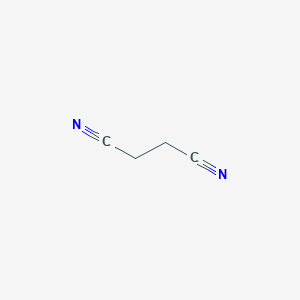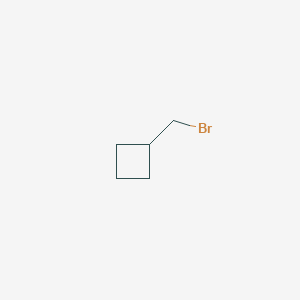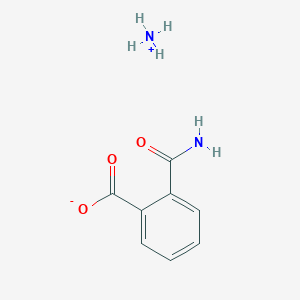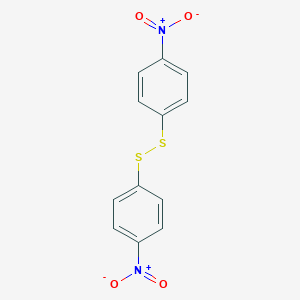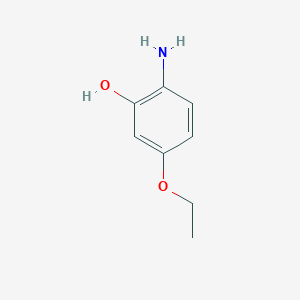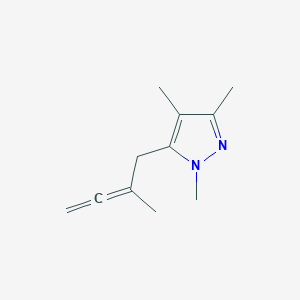
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as piperine, a natural compound found in black pepper, and has been used in traditional medicine for centuries. In recent years, scientific research has focused on the synthesis, mechanism of action, and potential applications of this compound.
作用機序
The mechanism of action of pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and proteins are involved in inflammation and cancer development.
生化学的および生理学的効果
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been found to have anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to have antimicrobial properties by inhibiting the growth of certain bacteria and fungi.
実験室実験の利点と制限
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been found to have low toxicity, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-. One direction is to further investigate its potential applications in the fields of medicine, agriculture, and food science. Another direction is to study its mechanism of action in more detail to better understand its effects on the body. Additionally, future research could focus on developing new synthesis methods for this compound to improve its efficiency and yield.
合成法
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- can be synthesized through various methods, including the Hantzsch reaction, the Knorr reaction, and the Fischer indole synthesis. The Hantzsch reaction involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Knorr reaction involves the reaction of a 1,3-dicarbonyl compound and a hydrazine derivative. The Fischer indole synthesis involves the reaction of an aryl hydrazine and a ketone or aldehyde.
科学的研究の応用
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- has been studied extensively in scientific research for its potential applications in various fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a pesticide and as a flavor enhancer.
特性
CAS番号 |
17512-08-2 |
|---|---|
製品名 |
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- |
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
InChI |
InChI=1S/C11H16N2/c1-6-8(2)7-11-9(3)10(4)12-13(11)5/h1,7H2,2-5H3 |
InChIキー |
FXOTWDYPDWRMSA-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)C)CC(=C=C)C |
正規SMILES |
CC1=C(N(N=C1C)C)CC(=C=C)C |
同義語 |
Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-, |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



